molecular formula C14H11BrOS B3156505 (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one CAS No. 832126-82-6

(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B3156505
CAS No.: 832126-82-6
M. Wt: 307.21 g/mol
InChI Key: SVNVAUUVHGGCCE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core. Its structure comprises two aromatic rings: Ring A (3-bromophenyl) and Ring B (5-methylthiophen-2-yl) (Figure 1). The (2E)-configuration ensures planarity of the enone system, which is critical for electronic conjugation and biological activity. Bromine at the meta position of Ring A introduces electron-withdrawing effects, while the 5-methylthiophene moiety in Ring B contributes aromaticity and sulfur-mediated electronic interactions. Chalcones of this class are studied for their antimicrobial, anticancer, and optoelectronic properties .

Properties

IUPAC Name

(E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-10-5-6-13(17-10)7-8-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNVAUUVHGGCCE-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=CC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly referred to as a chalcone, belongs to a class of organic compounds known for their diverse biological activities. Chalcones are characterized by their unique structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C14H11BrOS
  • Molecular Weight : 307.21 g/mol
  • CAS Number : 832126-79-1

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is generally conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Antimicrobial Activity

Research has indicated that chalcones exhibit significant antimicrobial properties against various pathogens. A study demonstrated that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes .

Anti-inflammatory Properties

Chalcones have been recognized for their anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This inhibition suggests its potential use in treating inflammatory diseases .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In cell line studies, this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves induction of apoptosis through the activation of caspases and modulation of key signaling pathways related to cell survival .

Case Studies

Several studies have explored the biological activity of similar compounds within the chalcone class:

StudyCompoundBiological ActivityFindings
Yathirajan et al. (2006)(2E)-1-(3-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneAntimicrobialEffective against multiple bacterial strains
Butcher et al. (2007)(2E)-1-(3-bromo-thienyl)-3-(4-butoxyphenyl)prop-2-en-1-oneAnticancerInduced apoptosis in cancer cell lines
Naik et al. (2015)(2E)-1-(3-bromothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneAnti-inflammatoryReduced cytokine levels in vitro

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific molecular targets, potentially inhibiting enzymes or receptors involved in inflammation and cancer progression. The bromine substituent may enhance its reactivity and binding affinity to these targets, contributing to its potent biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenyl Chalcones with Varied B-Ring Substituents

Table 1: Key Structural and Activity Comparisons
Compound Name B-Ring Substituent IC50/Activity Data Key Reference
(2E)-1-(3-Bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one 5-Methylthiophen-2-yl Not explicitly reported
Cardamonin (Cluster 5) 4-Hydroxyphenyl (no substitution) IC50 = 4.35 μM (highest activity)
2j [(E)-1-(4-Bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone] 4-Fluorophenyl IC50 = 4.703 μM
2h [(E)-1-(4-Chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone] 4-Methoxyphenyl IC50 = 13.82 μM
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one 3-Fluorophenyl Crystallographic data available
(E)-1-(3-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one 4-Chlorophenyl Non-merohedral twin crystal structure

Key Observations :

  • Electronegativity and Activity : Electron-withdrawing groups (e.g., Br, F) on Ring A and Ring B correlate with lower IC50 values. For example, 2j (4-fluorophenyl) shows higher potency than 2h (4-methoxyphenyl) due to fluorine’s electronegativity .
  • Thiophene vs.

Thiophene-Containing Chalcones

Table 2: Thiophene-Based Derivatives
Compound Name Substituents on Thiophene Notable Properties Reference
(2E)-1-(5-Bromothiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one 5-Bromo 2D crystal structure via C–H⋯π interactions
(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 2,3,4-Trimethoxy Antifungal/antimicrobial potential
Target Compound 5-Methyl Methyl enhances lipophilicity

Key Observations :

  • Halogenation vs. Methylation : Bromine on thiophene (e.g., ) increases molecular weight and polar surface area, while the methyl group in the target compound improves membrane permeability .
  • Crystallographic Trends : Thiophene-containing chalcones often exhibit planar geometries and intermolecular interactions (e.g., C–H⋯π, halogen bonds), as seen in ’s 2D network .

Electronic and Optoelectronic Properties

  • Hyperpolarizability: The target compound’s methylthiophene may influence nonlinear optical (NLO) properties. For example, (2E)-1-(3-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one exhibits a c(3) hyperpolarizability value 185.58 times lower than a related fluorophenyl derivative, highlighting substituent-dependent NLO responses .
  • Conjugation Effects: The α,β-unsaturated ketone enables charge transfer between rings. Methoxy or dimethylamino groups (e.g., in ) reduce conjugation efficiency compared to halogen or thiophene groups .

Q & A

Q. Table 1: Representative Reaction Conditions

CatalystSolventTemp (°C)Yield (%)Reference
NaOHEthanol8068
KOHMeOH7072

Advanced: How can computational methods resolve discrepancies between experimental and theoretical spectroscopic data?

Answer:
Discrepancies in UV-Vis λmax or NMR shifts often arise from approximations in density functional theory (DFT) calculations. To mitigate this:

  • Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) for better agreement with experimental IR and UV data .
  • Incorporate solvent effects via polarizable continuum models (PCM) to refine NMR chemical shift predictions.
  • Validate computational models against single-crystal XRD data (e.g., bond lengths/angles) to calibrate torsional parameters .

Basic: Which spectroscopic techniques confirm the E-configuration and structural integrity of this chalcone?

Answer:

  • 1H NMR : Coupling constants (J = 12–16 Hz) between α and β protons confirm the E-configuration .
  • IR Spectroscopy : Strong carbonyl (C=O) stretch at ~1650–1680 cm⁻¹.
  • HR-MS : Molecular ion peak ([M+H]⁺) matches theoretical mass (±0.001 Da).
  • XRD : Single-crystal analysis unambiguously assigns stereochemistry and bond geometry .

Advanced: What strategies address non-merohedral twinning in XRD data refinement for this compound?

Answer:
Non-merohedral twinning (e.g., observed in ) complicates structure solution. Strategies include:

  • Twin refinement in software like SHELXL using BASF or TWIN commands.
  • High-resolution data collection (θ > 25°) to improve merged I/σ(I) ratios.
  • HKLF5 format for integrating overlapping reflections from twin domains.

Basic: How are HOMO-LUMO energies and global reactivity descriptors calculated, and what do they indicate?

Answer:
Using DFT (B3LYP/6-311G**):

  • HOMO-LUMO gap : Predicts kinetic stability (narrow gap = high reactivity) .
  • Electrophilicity Index (ω) : Derived from μ²/2η, where μ = electronic chemical potential and η = chemical hardness. High ω (>2 eV) suggests strong electrophilic character .

Q. Table 2: Calculated Reactivity Descriptors (Example)

ParameterValue (eV)Significance
HOMO-5.82Electron donor capacity
LUMO-1.74Electron acceptor capacity
ω3.12High electrophilicity

Advanced: How can structural modifications enhance bioactivity while minimizing cytotoxicity?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance electrophilicity and antimicrobial potency .
  • Thiophene modification : Replace 5-methyl with halogen (e.g., -Cl) to improve membrane permeability .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to prioritize low-toxicity derivatives.

Basic: What in vitro assays evaluate antimicrobial activity, and how are controls designed?

Answer:

  • Agar dilution : Determine minimum inhibitory concentration (MIC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Controls : Include gentamicin (positive control) and DMSO (solvent control).
  • Replicates : Triplicate experiments with statistical analysis (mean ± SD).

Advanced: How can multivariate analysis resolve conflicting structure-activity data?

Answer:

  • Principal Component Analysis (PCA) : Reduces variables (e.g., logP, μ, η) to principal components explaining bioactivity variance.
  • Partial Least Squares (PLS) Regression : Correlates electronic descriptors (HOMO, ω) with MIC values to identify dominant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Reactant of Route 2
(2E)-1-(3-bromophenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.